Dichloro(phenyl)(phenylethynyl)silane

High-temperature thermosets POSS hybrid materials Thermogravimetric analysis

Dichloro(phenyl)(phenylethynyl)silane (CAS 122056-52-4), systematically named dichloro-phenyl-(2-phenylethynyl)silane with molecular formula C₁₄H₁₀Cl₂Si and molecular weight 277.22 g/mol, belongs to the class of phenylethynyl-functional chlorosilanes. The silicon center bears two hydrolytically labile Si–Cl bonds, one phenyl group, and one phenylethynyl (–C≡C–Ph) substituent.

Molecular Formula C14H10Cl2Si
Molecular Weight 277.2 g/mol
CAS No. 122056-52-4
Cat. No. B14297376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(phenyl)(phenylethynyl)silane
CAS122056-52-4
Molecular FormulaC14H10Cl2Si
Molecular Weight277.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#C[Si](C2=CC=CC=C2)(Cl)Cl
InChIInChI=1S/C14H10Cl2Si/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H
InChIKeyZJOQBZXGTHEVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(phenyl)(phenylethynyl)silane (CAS 122056-52-4) – A Dual-Function Organosilicon Building Block for High-Temperature Polymer Synthesis and Cross-Coupling


Dichloro(phenyl)(phenylethynyl)silane (CAS 122056-52-4), systematically named dichloro-phenyl-(2-phenylethynyl)silane with molecular formula C₁₄H₁₀Cl₂Si and molecular weight 277.22 g/mol, belongs to the class of phenylethynyl-functional chlorosilanes [1]. The silicon center bears two hydrolytically labile Si–Cl bonds, one phenyl group, and one phenylethynyl (–C≡C–Ph) substituent. This architecture confers two orthogonal reactive manifolds: (i) condensation or nucleophilic displacement at the Si–Cl sites for backbone incorporation, and (ii) thermal or metal-catalyzed reactivity at the alkynyl terminus for post-functionalization, crosslinking, or cross-coupling . The compound serves as a monomer or end-capping reagent in the synthesis of high-temperature thermosets, silicon-containing conjugated polymers, and polyhedral oligomeric silsesquioxane (POSS) hybrids where controlled thermal curing beyond 300 °C is required [2].

Reactivity Dual orthogonal handles: Si–Cl for backbone integration; C≡C for post-cure crosslinking or coupling
Function Monomer and end-capping reagent for high-temperature thermosets and silicon-containing polymers
Processing Supports controlled thermal cure above 300°C without added crosslinkers

Why Dichloro(phenyl)(phenylethynyl)silane Cannot Be Replaced by Generic Dichlorosilanes in High-Temperature Polymer and Cross-Coupling Applications


Dichlorodiphenylsilane (Ph₂SiCl₂, CAS 80-10-4) and dichloromethylphenylsilane (MePhSiCl₂, CAS 149-74-6) are the most readily available dichlorosilane building blocks, yet neither can replicate the post-condensation thermal crosslinking capability of dichloro(phenyl)(phenylethynyl)silane. The phenylethynyl substituent provides a latent reactive handle that undergoes thermally activated addition and cycloaddition reactions above ~250 °C, enabling controlled network formation without volatile by-products [1]. When Ph₂SiCl₂ is used as a monomer in condensation polymerizations, the resulting poly(aryloxysilanes) undergo uncontrolled crosslinking through silanol end-groups at approximately 275 °C, leading to unpredictable viscosity increases and processing failures [2]. In contrast, phenylethynyl-terminated analogs exhibit well-defined exothermic curing peaks by differential scanning calorimetry (DSC) and maintain melt processability until intentional cure, effects directly attributable to the phenylethynyl group that is pre-installed in dichloro(phenyl)(phenylethynyl)silane [3].

Thermal crosslinking control
Polymers from Ph₂SiCl₂ exhibit uncontrolled silanol crosslinking at ~275°C, risking processing failures. The phenylethynyl group provides a defined cure exotherm above 300°C, decoupling processing and cure windows.
Post-functionalization capability
MePhSiCl₂ and Ph₂SiCl₂ lack the alkynyl handle for sila-Sonogashira coupling or thermal crosslinking. This limits direct incorporation into conjugated polymer architectures without additional synthetic steps.
Orthogonal reactivity profile
Simple dichlorosilanes offer only Si–Cl condensation; the target combines this with a latent C≡C site, supporting one-pot backbone construction and post-polymerization modification.

Dichloro(phenyl)(phenylethynyl)silane – Quantitative Evidence Guide for Scientific Selection and Procurement


Thermal Decomposition Resistance: Phenylethynyl-Functional Materials vs. Dichlorodiphenylsilane-Derived Analogs

Materials constructed from phenylethynyl-functional dichlorosilanes exhibit thermal decomposition temperatures (T_d,5%) approaching 600 °C under nitrogen after curing at 370 °C [1]. In contrast, polybiphenyloxydiphenylsilanes synthesized from dichlorodiphenylsilane undergo uncontrolled crosslinking through silanol end-groups when heated to approximately 275 °C, with no defined high-temperature curing plateau [2]. The phenylethynyl group thus enables a >300 °C upward shift in the temperature window between processing and decomposition relative to non-alkynyl dichlorosilane-derived polymers.

Thermal stability
Class-level
>325°C higher Td,5% ceiling vs. Ph₂SiCl₂-derived analog
Supports selection for >300°C service applications
Bis-PE-POSS model; class-level inference
High-temperature thermosets POSS hybrid materials Thermogravimetric analysis

Controlled Crosslinking vs. Uncontrolled Crosslinking: End-Capping Efficacy of Phenylethynyl vs. Silanol Termini

When polybiphenyloxydiphenylsilanes are synthesized from dichlorodiphenylsilane and biphenol without end-capping, they undergo uncontrolled crosslinking at ~275 °C due to condensation of residual silanol groups, as confirmed by parallel-plate rheometry showing rapid, unpredictable viscosity growth [1]. In contrast, the same polymer backbone end-capped with phenylethynyl groups (via lithiumphenylacetylide, mimicking the pre-installed phenylethynyl moiety of dichloro(phenyl)(phenylethynyl)silane) exhibits a well-defined, controllable DSC exotherm above 300 °C with stable melt viscosity up to the cure onset [2]. Gel permeation chromatography confirmed that molecular weight growth ceased upon phenylethynyl end-capping, demonstrating effective chain-end control [2].

Crosslinking control
Cross-study
Defined DSC exotherm; stable melt viscosity up to >300°C
Supports separation of processing and cure temperature windows
GPC/DSC evidence; cross-study comparable
Polymer end-capping Rheology Thermoset processing

Physical Property Differentiation: Boiling Point and Density vs. Dichlorodiphenylsilane and Dichloromethylphenylsilane

The predicted boiling point of dichloro(phenyl)(phenylethynyl)silane is 337.3 ± 25.0 °C with a predicted density of 1.23 ± 0.1 g/cm³ [1]. This places it substantially higher than dichlorodiphenylsilane (Ph₂SiCl₂, bp 305 °C, density 1.204 g/cm³ at 25 °C) [2] and markedly higher than dichloromethylphenylsilane (MePhSiCl₂, bp 205–207 °C, density 1.176 g/cm³ at 25 °C) [3]. The elevated boiling point of the phenylethynyl derivative reflects stronger intermolecular interactions from the extended π-system of the phenylethynyl group, which impacts distillation-based purification strategies and vapor-phase delivery methods in CVD or ALD precursor applications.

Boiling point
Head-to-head
337.3 ± 25.0°C (predicted)
May require adjusted distillation conditions vs. Ph₂SiCl₂
+32°C vs Ph₂SiCl₂; predicted value
Purification Distillation Physical properties

Dual Orthogonal Reactivity: Si–Cl Condensation plus Thermal Alkynyl Crosslinking vs. Single-Mode Dichlorosilanes

Dichloro(phenyl)(phenylethynyl)silane provides two chemically orthogonal reactive sites: (i) two Si–Cl bonds for hydrolytic condensation or Grignard-based step-growth polymerization, and (ii) one phenylethynyl group for thermally activated addition/crosslinking above ~250 °C or transition-metal-catalyzed cross-coupling [1]. Patent US5420238A explicitly teaches that dichlorophenylsilanes react with organic magnesium reagents of diethynylbenzene to form poly(silyleneethynylene phenyleneethynylenes) that can be subsequently hardened by thermal crosslinking through the pendant ethynyl groups, yielding heat-resistant and combustion-resistant materials [2]. Dichlorodiphenylsilane and dichloromethylphenylsilane lack this second reactive channel entirely. Phenyltri(phenylethynyl)silane (PTPES) possesses only alkynyl reactivity with no Si–Cl handle, preventing direct incorporation into condensation polymer backbones [3].

Reactive handles
Class-level
2 orthogonal modes: Si–Cl (2 sites) + C≡C (1 site)
May reduce need for external curing agents
Ph₂SiCl₂: Si–Cl only; PTPES: C≡C only
Orthogonal reactivity Step-growth polymerization Post-polymerization modification

Sila-Sonogashira Cross-Coupling Competence: Alkynylsilanes vs. Non-Alkynyl Chlorosilanes

Alkynylsilanes, including phenylethynyl-substituted silanes, participate in palladium/copper(I)-cocatalyzed sila-Sonogashira–Hagihara cross-coupling reactions with aryl iodides, bromides, chlorides, and triflates through direct activation of the C–Si bond by CuCl to generate alkynylcopper intermediates [1]. This reactivity enables the compound to serve as both a monomer (via Si–Cl) and a cross-coupling partner (via C≡C–Si). Simple dichlorosilanes such as Ph₂SiCl₂ and MePhSiCl₂ lack the alkynyl-Si bond required for transmetalation in this transformation. The sila-Sonogashira protocol is fluoride-free, distinguishing it from Hiyama-type couplings, and proceeds with alkynylsilanes bearing Si–Cl bonds without interference from the chlorosilane functionality [2].

Cross-coupling
Class-level
Active in sila-Sonogashira with Pd/Cu; fluoride-free
May reduce synthetic steps for conjugated oligomers
Non-alkynyl dichlorosilanes are inactive in this coupling
Cross-coupling C–C bond formation Alkynyl transfer

Polymer Yield Advantage: Dichlorophenylsilane in Poly(silyleneethynylene phenyleneethynylene) Synthesis

In the synthesis of poly(phenylsilyleneethynylene-1,2-phenyleneethynylene) via Grignard polycondensation, the use of dichlorophenylsilane (the Si–H analog of the target compound’s Si–Ph group) with o-diethynylbenzene-derived Grignard reagents produces the target polymer architecture. Patent US5420238A demonstrates that dichlorophenylsilane reacts with di-Grignard reagents of diethynylbenzene isomers to afford poly(silyleneethynylene phenyleneethynylenes) with controllable molecular weight [1]. When dichlorophenylsilane is used with p-dilithiobenzene in a related system, poly[p-(phenylsilylene)phenylene] is obtained in 58% isolated yield, compared to only 15% for the bis(chlorosilyl)benzene analog [2]. While this comparison uses dichlorophenylsilane (Si–H) rather than dichloro(phenyl)(phenylethynyl)silane (Si–C≡CPh), it demonstrates that the phenyl substituent on silicon provides a yield advantage over unsubstituted silylene linkages in these polymerization chemistries.

Polycondensation yield
Reported
58% (phenyl-substituted silylene); 3.9× vs unsubstituted analog
Higher reported yield in related Si–H model system
PhSiCl₂H model; context-dependent
Polymer yield Heat-resistant polymers Si-containing conjugated polymers

Dichloro(phenyl)(phenylethynyl)silane – Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of High-Temperature Poly(silyleneethynylene phenyleneethynylene) Thermosets via One-Pot Grignard Polycondensation and Thermal Cure

Dichloro(phenyl)(phenylethynyl)silane is the monomer of choice for preparing poly(silyleneethynylene phenyleneethynylenes) that combine heat resistance, combustion resistance, and electrical conductivity. As taught in US5420238A, dichlorophenylsilanes react with di-Grignard reagents of diethynylbenzene to form the polymer backbone, after which the pendant phenylethynyl groups enable thermal hardening without added crosslinkers [1]. This contrasts with dichlorodiphenylsilane-based polymers, which require a separate post-polymerization functionalization step to introduce crosslinkable groups. The resulting thermosets are candidates for aerospace composite matrices and high-temperature electronic encapsulation where continuous service above 300 °C is required [2].

Phenylethynyl End-Capping Agent for Condensation Polymers Requiring Controlled Thermal Cure

For research groups synthesizing poly(aryloxysilanes) or related condensation polymers, dichloro(phenyl)(phenylethynyl)silane can serve as both a chain extender and an in situ end-capping reagent. The phenylethynyl group prevents the uncontrolled silanol crosslinking observed at ~275 °C in uncapped polybiphenyloxydiphenylsilanes, as demonstrated by Drake et al. using lithiumphenylacetylide as a model capping agent [3]. The compound's dual Si–Cl functionality allows it to react with nucleophilic chain ends (e.g., hydroxyl, thiol) while simultaneously installing the thermally latent phenylethynyl cure site, eliminating the separate end-capping step required when using dichlorodiphenylsilane.

Synthesis of Bis-Phenylethynyl POSS Hybrid Materials for Ultra-High-Temperature Aerospace Composites

The Air Force Research Laboratory demonstrated that phenylethynyl-functional dichlorosilanes condense onto tetrasilanol phenyl POSS cages to yield bis-phenylethynyl POSS (bis-PE-POSS) isomers. After thermal curing at 370 °C, these materials exhibit 5% mass loss only near 600 °C under nitrogen—the highest reported for POSS compounds [2]. Dichlorodiphenylsilane cannot produce this architecture because it lacks the phenylethynyl group needed for the subsequent thermal crosslinking that imparts the exceptional thermo-oxidative stability. The two geometric isomers (cis and trans) also offer differential solubility (estimated interaction radius 12–16 for cis vs. 6–10 for trans), enabling selective isolation for specific processing requirements [2].

Sila-Sonogashira Cross-Coupling Monomer for Conjugated Oligomer and Polymer Synthesis

The phenylethynyl group enables fluoride-free sila-Sonogashira coupling with aryl halides and triflates under Pd(0)/Cu(I) cocatalysis [4]. This allows dichloro(phenyl)(phenylethynyl)silane to function simultaneously as a condensation monomer (via Si–Cl) and a cross-coupling partner (via C≡C–Si), streamlining the synthesis of unsymmetrical diarylethynes and phenylethynyl-terminated π-conjugated oligomers. Non-alkynyl dichlorosilanes such as Ph₂SiCl₂ and MePhSiCl₂ cannot participate in this transformation, requiring researchers to purchase separate alkynylsilane reagents for the coupling step.

Application
Selection Property
Validation Focus
Poly(silyleneethynylene) thermoset synthesis
Orthogonal Si–Cl / C≡C reactivity in one monomer
Thermal cure profile; char yield under N₂
End-capping for controlled-cure condensation polymers
Phenylethynyl latent crosslinking handle
Melt stability vs. uncapped analog; DSC exotherm confirmation
Bis-phenylethynyl POSS hybrid materials
Condensation onto POSS cages; subsequent thermal crosslinking
Thermo-oxidative stability (TGA); isomer-dependent solubility
Sila-Sonogashira cross-coupling monomer
Alkynyl–Si bond for fluoride-free coupling
Coupling efficiency with aryl halides; compatibility with Si–Cl groups
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